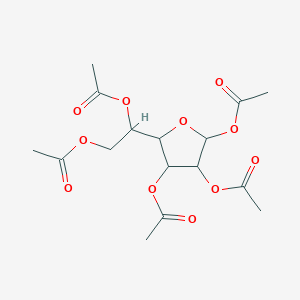
D-Galactofuranose, pentaacetate
Overview
Description
1,2,3,5,6-Penta-O-acetyl-D-galactofuranose is a derivative of D-galactose, specifically an acetylated form. This compound is notable for its potential in biomedical research and its role as a building block in the synthesis of various carbohydrate derivatives. Its unique structure makes it a valuable candidate for drug development, particularly in targeting diseases such as cancer, bacterial infections, and inflammatory disorders.
Preparation Methods
The synthesis of 1,2,3,5,6-Penta-O-acetyl-D-galactofuranose typically involves the acetylation of D-galactose. The process includes the use of acetic anhydride and a catalyst such as perchloric acid, sulphuric acid, or pyridine . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups on the galactose molecule . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
1,2,3,5,6-Penta-O-acetyl-D-galactofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2,3,5,6-Penta-O-acetyl-D-galactofuranose has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studying carbohydrate metabolism and enzyme interactions.
Medicine: Its potential in drug development is significant, particularly for creating therapeutic agents targeting cancer and bacterial infections.
Industry: It is utilized in the production of various biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which 1,2,3,5,6-Penta-O-acetyl-D-galactofuranose exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl groups on the molecule enhance its stability and facilitate its incorporation into larger carbohydrate structures. These interactions can modulate biological processes such as cell signaling and immune responses .
Comparison with Similar Compounds
1,2,3,5,6-Penta-O-acetyl-D-galactofuranose can be compared with other acetylated sugars such as:
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Similar in structure but derived from glucose, used in organic synthesis and as a model compound for studying carbohydrate stereochemistry.
1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose: Another glucose derivative with applications in glycosylation reactions.
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Used in the preparation of glycopyranoside phosphates for studying inflammatory diseases.
The uniqueness of 1,2,3,5,6-Penta-O-acetyl-D-galactofuranose lies in its specific acetylation pattern and its potential for therapeutic applications.
Properties
IUPAC Name |
[2-acetyloxy-2-(3,4,5-triacetyloxyoxolan-2-yl)ethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQXPYZEBBLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322053 | |
| Record name | D-Galactofuranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10535-09-8 | |
| Record name | NSC400289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Galactofuranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















